![molecular formula C10H17BrO3 B15242362 2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)
2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane is a chemical compound with the molecular formula C10H17BrO3 and a molecular weight of 265.14 g/mol . This compound is characterized by the presence of a bromine atom attached to an oxolane ring, which is further connected to an oxane ring through an oxy-methyl linkage. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane typically involves the reaction of 4-bromooxolane with oxane derivatives under controlled conditions. The reaction is carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and quantity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The oxolane and oxane rings can undergo oxidation to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reaction is typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted oxolane and oxane derivatives, oxidized products, and reduced forms of the original compound .
Aplicaciones Científicas De Investigación
2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane involves its interaction with specific molecular targets. The bromine atom and the oxolane-oxane structure play a crucial role in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to various biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(4-Chlorooxolan-3-yl)oxy]methyl}oxane
- 2-{[(4-Fluorooxolan-3-yl)oxy]methyl}oxane
- 2-{[(4-Iodooxolan-3-yl)oxy]methyl}oxane
Uniqueness
2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H17BrO3 |
|---|---|
Peso molecular |
265.14 g/mol |
Nombre IUPAC |
2-[(4-bromooxolan-3-yl)oxymethyl]oxane |
InChI |
InChI=1S/C10H17BrO3/c11-9-6-12-7-10(9)14-5-8-3-1-2-4-13-8/h8-10H,1-7H2 |
Clave InChI |
WEGWEECDEHZLAA-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)COC2COCC2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


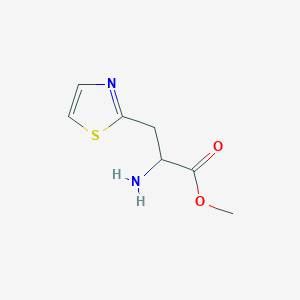
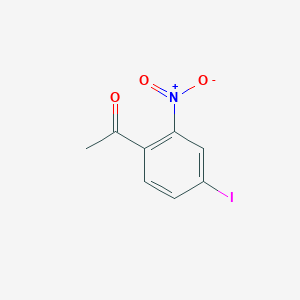
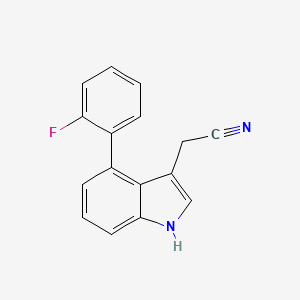
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)
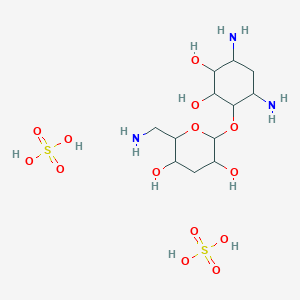
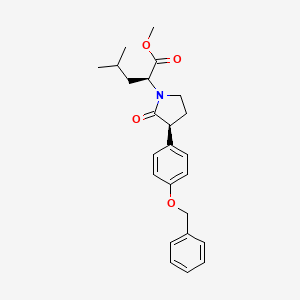




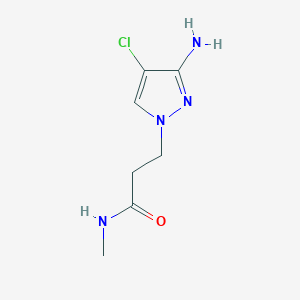

![2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B15242382.png)

